8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a brominated derivative of tetrahydronaphthol. This compound is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-ol. One common method includes the use of n-butyllithium (n-BuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) in pentane, followed by the addition of bromine . The reaction is carried out at low temperatures (0°C) and then brought to reflux (40°C) and stirred overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the parent tetrahydronaphthol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with the hydroxyl group at the 1st position, leading to different chemical properties and reactivity
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLFPAMVHOMIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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